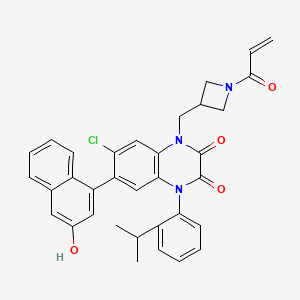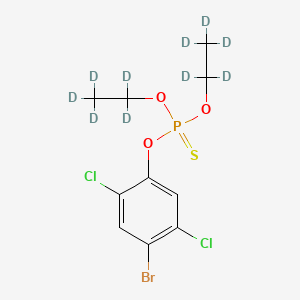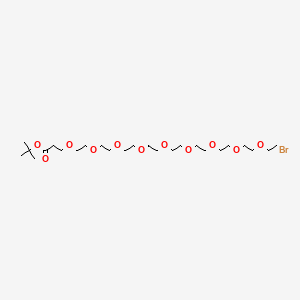
Bromo-PEG9-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-PEG9-Boc es un linker basado en polietilenglicol utilizado en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC). Se caracteriza por la presencia de un átomo de bromo y un grupo protector terc-butoxicarbonilo (Boc). Este compuesto se utiliza principalmente en el campo de la biología química y la química medicinal por su función en la facilitación de la degradación dirigida de proteínas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bromo-PEG9-Boc se puede sintetizar mediante un proceso de varios pasos que implica la reacción de polietilenglicol con bromo y cloruro de terc-butoxicarbonilo. La ruta sintética general implica los siguientes pasos:
Activación de polietilenglicol: El polietilenglicol se activa primero reaccionándolo con un agente activador adecuado como el cloruro de tosilo o el cloruro de mesilo para formar un intermedio tosilato o mesilato.
Reacción de sustitución: El polietilenglicol activado se hace reaccionar entonces con bromuro de sodio en presencia de un solvente aprótico polar como la dimetilformamida (DMF) para introducir el átomo de bromo, formando Bromo-PEG9.
Protección con grupo Boc: Finalmente, el Bromo-PEG9 se trata con cloruro de terc-butoxicarbonilo en presencia de una base como la trietilamina para introducir el grupo protector Boc, dando como resultado this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la síntesis a gran escala. Esto implica el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento. Las condiciones de reacción se controlan cuidadosamente para minimizar las reacciones secundarias y maximizar la eficiencia de cada paso.
Análisis De Reacciones Químicas
Tipos de reacciones
Bromo-PEG9-Boc experimenta varios tipos de reacciones químicas, incluyendo:
Sustitución nucleofílica: El átomo de bromo en this compound puede ser desplazado por varios nucleófilos como tioles, aminas y alcoholes, formando nuevos enlaces carbono-nucleófilo.
Desprotección: El grupo protector Boc puede eliminarse en condiciones ácidas, revelando el grupo amino libre.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen tioles (por ejemplo, mercaptoetanol), aminas (por ejemplo, etilendiamina) y alcoholes (por ejemplo, metanol). Las reacciones se llevan a cabo típicamente en solventes apróticos polares como DMF o dimetilsulfóxido (DMSO) a temperaturas elevadas.
Desprotección: El grupo Boc se elimina comúnmente usando ácido trifluoroacético (TFA) en diclorometano (DCM) a temperatura ambiente.
Productos principales formados
Sustitución nucleofílica: Los productos principales son los derivados de PEG sustituidos correspondientes, como tiol-PEG, amina-PEG o alcohol-PEG.
Desprotección: El producto principal es el derivado de PEG desprotegido con un grupo amino libre.
Aplicaciones Científicas De Investigación
Bromo-PEG9-Boc se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Sirve como un linker versátil en la síntesis de moléculas complejas, incluyendo PROTAC, que se utilizan para estudiar las vías de degradación de proteínas.
Biología: this compound se utiliza para crear bioconjugados para estudiar las interacciones proteína-proteína y los procesos celulares.
Medicina: En química medicinal, se emplea en el desarrollo de terapias dirigidas, particularmente en el diseño de PROTAC para la degradación selectiva de proteínas causantes de enfermedades.
Industria: this compound se utiliza en la producción de materiales avanzados y sistemas de administración de fármacos, aprovechando su capacidad para unir varios grupos funcionales a cadenas de polietilenglicol.
Mecanismo De Acción
Bromo-PEG9-Boc funciona como un linker en PROTAC, que son moléculas bifuncionales diseñadas para inducir la degradación de proteínas diana. El mecanismo implica:
Unión a la proteína diana: Un extremo de la molécula PROTAC se une a la proteína diana.
Reclutamiento de la ligasa de ubiquitina E3: El otro extremo del PROTAC se une a una ligasa de ubiquitina E3.
Ubiquitinación y degradación: La proximidad inducida por el linker facilita la transferencia de moléculas de ubiquitina de la ligasa E3 a la proteína diana, marcándola para su degradación por el proteasoma.
Comparación Con Compuestos Similares
Bromo-PEG9-Boc es único debido a su estructura específica y grupos funcionales. Compuestos similares incluyen:
Bromo-PEG9-Alcohol: Carece del grupo protector Boc y se utiliza para diferentes tipos de reacciones de bioconjugación.
Bromo-PEG9-Azida: Contiene un grupo azida en lugar de un grupo Boc, utilizado en la química click para la bioconjugación.
Bromo-PEG9-Amina: Contiene un grupo amino libre, utilizado para reacciones de acoplamiento con ácidos carboxílicos o ésteres activados.
En comparación con estos compuestos, this compound ofrece la ventaja de un grupo amino protegido, que puede desprotegerse selectivamente en condiciones suaves, proporcionando un mayor control sobre el tiempo y las condiciones de las reacciones posteriores.
Propiedades
Fórmula molecular |
C25H49BrO11 |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3 |
Clave InChI |
GDDGJLBRDYSTDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


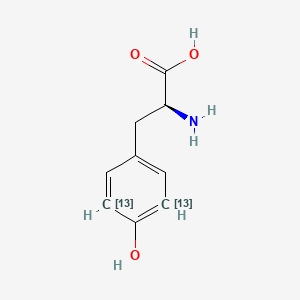
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
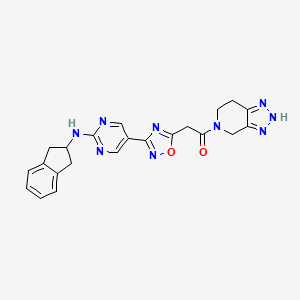
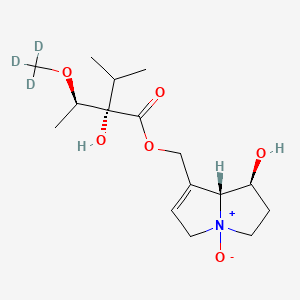
![[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride](/img/structure/B12425918.png)
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
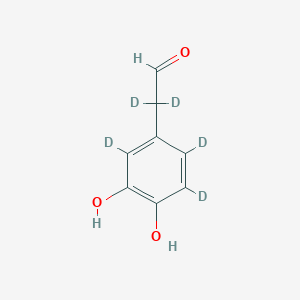
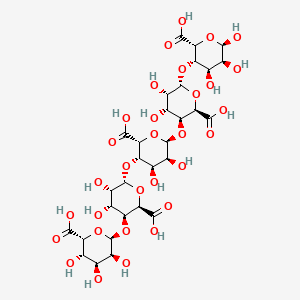
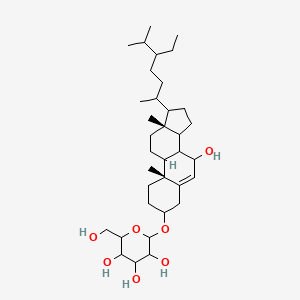
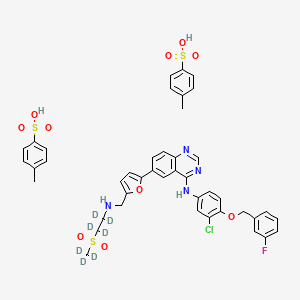
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)

